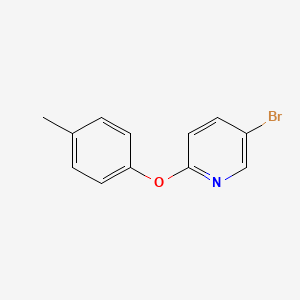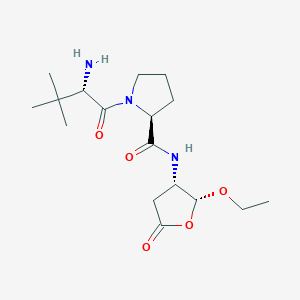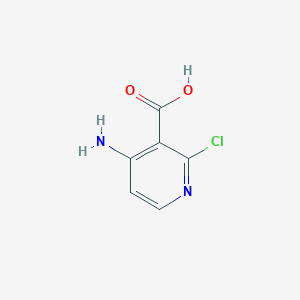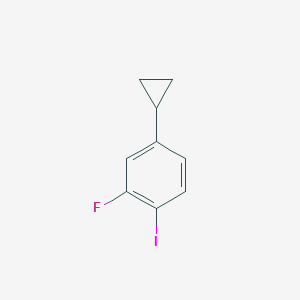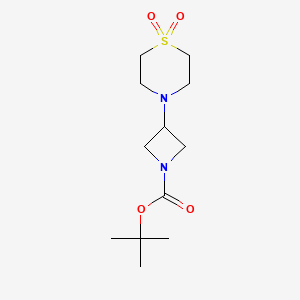![molecular formula C12H13BrN2O2 B1398013 tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 192189-17-6](/img/structure/B1398013.png)
tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Vue d'ensemble
Description
“tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate” is a chemical compound with the CAS Number: 226085-17-2. It has a molecular weight of 297.15 and its molecular formula is C12H13BrN2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is predicted to have a boiling point of 376.7±45.0 °C and a density of 1.46±0.1 g/cm3 . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Synthesis and Characterization
- A related compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, has been synthesized and characterized through various methods including FTIR, NMR spectroscopy, and X-ray crystallographic analysis. This research contributes to the understanding of the molecular and crystal structure of similar compounds (Çolak, Karayel, Buldurun, & Turan, 2021).
Organic Synthesis
- In the realm of organic synthesis, studies have shown the feasibility of synthesizing derivatives of pyrrolo[2,3-c]pyridine. For instance, one study reported the synthesis of pyrrolo[1,2-b][1,2,4]triazine and [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems, highlighting the compound's potential in creating complex organic structures (Ivanov, 2020).
Palladium-Catalyzed Coupling Reactions
- The application of tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate in palladium-catalyzed coupling reactions has been explored. For example, tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine- 1-carboxylate underwent successful coupling reactions with various substituted arylboronic acids (Wustrow & Wise, 1991).
Continuous Flow Synthesis
- The compound's potential in continuous flow synthesis has been demonstrated, such as in the one-step synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This showcases its utility in efficient and streamlined chemical processes (Herath & Cosford, 2010).
Enantioselective Synthesis
- Enantioselective synthesis involving tert-butyl derivatives, such as the synthesis of N-tert-butyl disubstituted pyrrolidines, has been reported. This highlights the compound's role in the production of chiral pyrrolidine compounds, essential in various pharmaceutical applications (Chung et al., 2005).
Large-Scale Synthesis for Agonists
- Research has also been conducted on the optimized large-scale synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists. This underlines its industrial-scale application in the production of therapeutic agents (Jarugu et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 3-bromopyrrolo[2,3-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-4-5-14-6-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYPHTDECKDRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


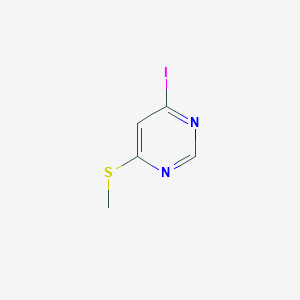
![2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1397935.png)
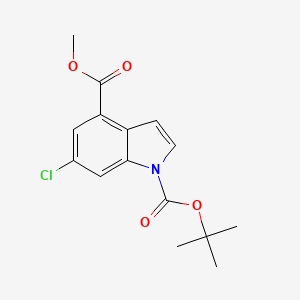
![3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde](/img/structure/B1397937.png)
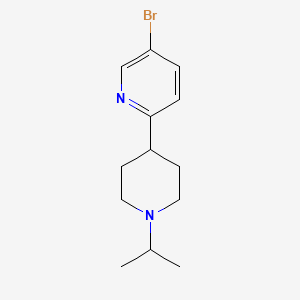
![Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-](/img/structure/B1397939.png)
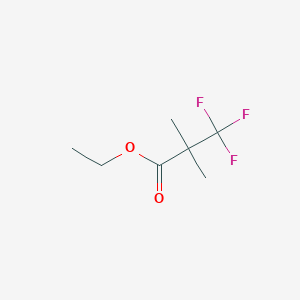
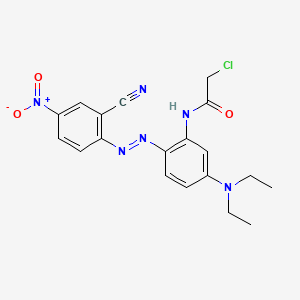
![4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1397942.png)
